molecular formula C19H20N2S B4571255 4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline

4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline

Cat. No.: B4571255
M. Wt: 308.4 g/mol
InChI Key: JXSCIFWEBHUECJ-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline is a synthetic organic compound based on the quinazoline scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . This specific derivative is offered as a high-purity chemical tool for research and development purposes, strictly for use in laboratory settings. The core quinazoline structure is a privileged scaffold in drug discovery, particularly in oncology research . Numerous quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, are clinically approved and function as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) . The structural features of this compound—including the trimethyl substitutions and the benzylsulfanyl side chain—suggest its potential as a candidate for investigating similar mechanisms of action. Researchers can utilize this compound to probe its activity against specific kinase targets or to study its effects on critical cellular processes such as microtubule polymerization, induction of apoptosis, and cell cycle arrest . This product is intended for use by qualified researchers in fields such as medicinal chemistry, biochemistry, and cell biology. Its applications include but are not limited to: in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules . All studies must be conducted in accordance with applicable laws and regulations. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,6,7-trimethyl-2-[(2-methylphenyl)methylsulfanyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-12-7-5-6-8-16(12)11-22-19-20-15(4)17-9-13(2)14(3)10-18(17)21-19/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSCIFWEBHUECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=C3C=C(C(=CC3=N2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of Methyl Groups: The methyl groups at positions 4, 6, and 7 can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the 2-Methylbenzylsulfanyl Group: The final step involves the introduction of the 2-methylbenzylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the quinazoline core with 2-methylbenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the quinazoline core using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups and the sulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Sodium hydride or potassium carbonate as base, dimethylformamide as solvent, room temperature to mild heating.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of desulfurized quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives with sulfanyl substituents exhibit varied biological activities depending on their structural modifications. Below is a detailed comparison of 4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activities Unique Features
This compound Quinazoline - 4,6,7-Trimethyl
- 2-(2-methylbenzylsulfanyl)
~315.81* Anticancer, enzyme inhibition Enhanced lipophilicity due to methyl groups; sulfanyl group enables thiol reactivity
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl (3-chlorophenyl)carbamate Quinazoline - 4,6,7-Trimethyl
- 2-(ethylcarbamate-3-chlorophenylsulfanyl)
~395.86 Cytostatic activity Chlorophenyl group increases electrophilicity; carbamate enhances stability
N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-methylacetamide Triazoloquinazoline - 8,9-Dimethoxy
- 2-Phenyl
- Sulfanylacetamide-cyclohexyl
463.60 Antimicrobial, anticancer Triazolo fusion enhances π-stacking with DNA; dimethoxy groups improve solubility
Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid Quinazoline - 4-Phenyl
- 2-(phenylsulfanyl)acetic acid
~376.43 Enzyme inhibition (e.g., TS) Carboxylic acid group allows salt formation; phenyl enhances aromatic interactions
3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine Quinazolinimine - 6,7-Dimethoxy
- 2-(3-CF3-benzylsulfanyl)
- 3-(furfuryl)
~491.50 Kinase inhibition (e.g., CDK2) Trifluoromethyl group boosts metabolic stability; furyl enhances hydrogen bonding

*Estimated based on analogous structures in evidence.

Key Findings :

Sulfanyl Group: All compounds exhibit sulfanyl-mediated reactivity, but the 2-methylbenzylsulfanyl group in the target compound balances steric bulk and electronic effects, unlike the trifluoromethylbenzylsulfanyl group in , which may enhance enzyme affinity .

Antimicrobial Activity: Compounds with polar groups (e.g., dimethoxy in or carboxylic acid in ) exhibit better solubility and microbial target engagement compared to the more lipophilic target compound .

Structural Uniqueness :

  • The combination of trimethylquinazoline and 2-methylbenzylsulfanyl in the target compound is distinct from analogs with chlorophenyl () or spirocyclic () substituents, which alter binding modes and pharmacokinetic profiles .

Research Implications

  • Drug Design : The sulfanyl group’s thiol reactivity makes these compounds candidates for covalent inhibitor development, particularly against cysteine-dependent enzymes .
  • Structure-Activity Relationship (SAR) : Methyl and methoxy substitutions optimize lipophilicity and target affinity, while bulkier groups (e.g., trifluoromethyl) enhance metabolic stability .

Biological Activity

Overview

4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antitumor effects. Quinazoline compounds are known for their ability to interact with various biological targets, making them significant in the development of therapeutic agents.

PropertyValue
Molecular Formula C19H20N2S
Molecular Weight 308.4 g/mol
IUPAC Name 4,6,7-trimethyl-2-[(2-methylphenyl)methylsulfanyl]quinazoline
InChI Key GEYABRZNOJYFSR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CSC2=NC(=C3C=C(C(=CC3=N2)C)C)C

Antitumor Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound has been tested against prostate cancer (PC-3), gastric cancer (MGC-803), lung cancer (A549), and esophageal cancer (Eca-109) cells. The findings suggest that it induces cell cycle arrest and promotes apoptosis through the generation of reactive oxygen species (ROS) .

The mechanism by which this compound exerts its antitumor effects involves:

  • Inhibition of Signaling Pathways: It inhibits key signaling pathways associated with cancer cell proliferation and survival.
  • Cell Cycle Arrest: Specifically, it causes arrest at the S-phase of the cell cycle.
  • Induction of Apoptosis: The compound increases intracellular ROS levels, leading to programmed cell death .

Comparative Analysis with Similar Compounds

This compound is compared with other quinazoline derivatives known for their anticancer properties. Notable comparisons include:

Compound NameBiological ActivityUnique Features
AfatinibEGFR inhibitorTargeted therapy for lung cancer
ErlotinibEGFR inhibitorUsed in non-small cell lung cancer
GefitinibEGFR inhibitorEffective in specific lung cancers
LapatinibHER2/EGFR dual inhibitorUsed in breast cancer treatment

The unique substitution pattern of this compound enhances its selectivity and potency against specific cancer types compared to these well-established compounds .

Case Studies and Research Findings

Several studies have documented the efficacy of quinazoline derivatives in preclinical models. For example:

  • Study on Prostate Cancer Cells: A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in PC-3 cells, indicating its potential as a therapeutic agent for prostate cancer.
  • Gastric Cancer Model: In another study involving MGC-803 cells, the compound showed promising results in reducing tumor growth and inducing apoptosis .

Q & A

Q. What safety protocols are essential when handling sulfanyl-containing quinazolines in the lab?

  • Methodological Answer :
  • Ventilation : Use fume hoods during synthesis to prevent exposure to volatile thiols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; sulfanyl compounds may cause skin irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline
Reactant of Route 2
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4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline

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